![molecular formula C21H20N4O2 B2825590 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034298-89-8](/img/structure/B2825590.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The compound also contains a pyrrolidinyl group and a methoxy-indolyl group .
Scientific Research Applications
Antiproliferative Activity on Cancer Cell Lines
Research has shown that certain compounds structurally related to (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone demonstrate significant antiproliferative activity against various human cancer cell lines. These include prostate, lung, cervical, and breast cancer cell lines. This suggests that the compound may have potential applications in cancer treatment, particularly due to its ability to inhibit microtubule assembly formation, a crucial process in cell division and growth in cancerous cells (Mullagiri et al., 2018).
Antimicrobial and Antimycobacterial Activities
Another potential application of this compound is in the field of antimicrobial and antimycobacterial therapies. Various derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains. Some specific derivatives have shown promising results in inhibiting the growth of bacteria like Staphylococcus aureus and Salmonella typhimurium, as well as the fungus Candida albicans. This highlights the potential use of these compounds in developing new antimicrobial agents (Narasimhan et al., 2011).
Antioxidant Properties
Compounds structurally similar to this compound have also been studied for their antioxidant properties. These compounds have shown significant activity in scavenging free radicals and could potentially be used as antioxidants in various therapeutic applications (Bassyouni et al., 2012).
Potential in Anticonvulsant Therapies
Additionally, some derivatives have been evaluated for their potential use as anticonvulsant agents. This suggests a possible application in the treatment of epilepsy and other seizure disorders. The efficacy of these compounds in animal models indicates their potential for development into new anticonvulsant drugs (Malik & Khan, 2014).
Antiglycation and Antioxidant Potential
The compound's derivatives also exhibit antiglycation activities, which are crucial in the prevention of chronic diseases such as diabetes complications. The correlation of antiglycation activities with antioxidant properties further enhances its potential in therapeutic applications (Taha et al., 2015).
properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-27-16-7-6-14-10-19(23-18(14)11-16)21(26)24-9-8-15(12-24)25-13-22-17-4-2-3-5-20(17)25/h2-7,10-11,13,15,23H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUWWDOUHZUAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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